

Comparative Analysis of 1-(3-Bromopropyl)indole Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)indole

Cat. No.: B049928

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For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel compounds are pivotal for discovering new therapeutic agents. This guide provides a comparative overview of **1-(3-Bromopropyl)indole** derivatives, focusing on their synthesis, spectral properties, and biological activities. The information is compiled from various studies to offer a consolidated resource for evaluating these compounds as potential drug candidates.

The indole scaffold is a prominent feature in many biologically active natural products and synthetic drugs.^[1] The introduction of a 1-(3-bromopropyl) substituent provides a reactive handle for further chemical modifications, making these derivatives attractive templates for creating diverse chemical libraries for drug screening. This guide will delve into the synthesis, spectroscopic characterization, and biological evaluation of this class of compounds, presenting data in a comparative format to facilitate analysis.

Synthesis and Spectroscopic Characterization

The synthesis of **1-(3-Bromopropyl)indole** derivatives typically involves the N-alkylation of a substituted indole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile.

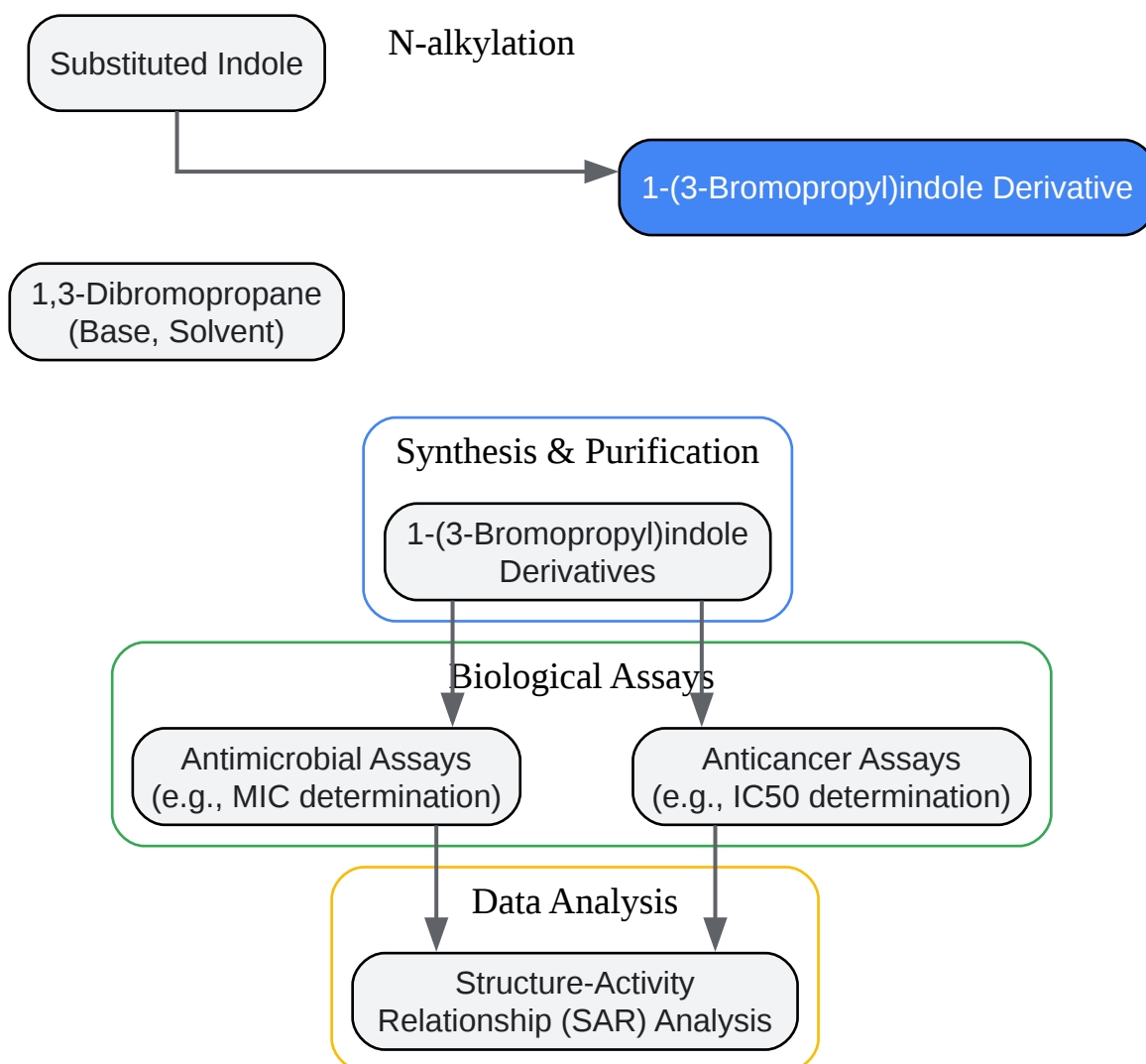
While a comprehensive comparative study detailing the synthesis and spectral data of a wide range of **1-(3-Bromopropyl)indole** derivatives with varied substitutions on the indole ring is not readily available in the public domain, we can examine the characterization data for a representative compound, 1-(3-bromopropyl)-1H-indole-2,3-dione, to understand its key spectral features.

Table 1: Spectroscopic Data for 1-(3-bromopropyl)-1H-indole-2,3-dione

Spectroscopic Technique	Observed Data
¹ H NMR (Proton NMR)	Data not available in a comparative context.
¹³ C NMR (Carbon NMR)	Data not available in a comparative context.
IR (Infrared) Spectroscopy	Data not available in a comparative context.
Mass Spectrometry (MS)	Molecular Weight: 268.11 g/mol [2]

Note: Detailed comparative NMR and IR data for a series of **1-(3-Bromopropyl)indole** derivatives is currently limited in publicly accessible literature.

The following diagram illustrates a generalized synthetic pathway for **1-(3-Bromopropyl)indole** derivatives.



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References

- 1. 1-(3-BROMOPROPYL)-1H-INDOLE-2,3-DIONE | C₁₁H₁₀BrNO₂ | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. 1-(3-bromopropyl)-1H-indole-2,3-dione | C₁₁H₁₀BrNO₂ | CID 1896409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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